1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring substituted with a butyl group and a para-methoxyphenyl group, making it structurally interesting for various applications in medicinal chemistry. This compound is primarily studied for its potential therapeutic effects, particularly as an oxytocin receptor antagonist, which can be significant in treating conditions such as dysmenorrhea and preterm labor .
The compound can be classified under pyrrolidine derivatives, which are recognized for their diverse biological activities. Pyrrolidines are five-membered nitrogen-containing heterocycles that often serve as scaffolds in drug design due to their ability to interact with biological targets effectively. The specific compound 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride has been explored in various studies for its pharmacological properties, particularly in the modulation of oxytocin receptors .
The synthesis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride typically involves several key steps:
The synthesis is noted for its efficiency and relatively straightforward purification process, often yielding high purity products as confirmed by NMR spectroscopy .
The molecular formula of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride is , with a molecular weight of approximately 273.80 g/mol. The compound's structure features:
Crystallographic studies reveal that the pyrrolidine ring adopts an envelope conformation, which is crucial for its interaction with biological targets .
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride can undergo several chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride primarily involves its role as an antagonist at oxytocin receptors. By binding to these receptors, the compound can inhibit oxytocin's physiological effects, which include uterine contractions and modulation of social behaviors. This antagonistic action is significant in therapeutic contexts such as managing preterm labor and other conditions influenced by oxytocin signaling .
The physical properties of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride include:
Chemical properties include stability under standard laboratory conditions, although it may be sensitive to strong oxidizing agents due to the presence of organic moieties .
The primary applications of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride are found in:
This compound exemplifies how modifications to basic chemical structures can lead to significant advancements in therapeutic interventions.
The pyrrolidine ring assembly constitutes the foundational step in synthesizing 1-(1-(p-methoxyphenyl)butyl)pyrrolidine hydrochloride. Industrially preferred routes employ cyclic amine precursors (e.g., pyrrolidine itself) due to their commercial availability and stereochemical predictability. The core strategy involves reacting a brominated carbonyl intermediate with pyrrolidine under mild basic conditions (typically potassium carbonate in ethanol) at 60–80°C for 4–8 hours [2] [7]. This SN₂ reaction proceeds via displacement of the α-bromo group by the nucleophilic pyrrolidine nitrogen, forming the critical C–N bond. Reaction optimization studies reveal that polar protic solvents (ethanol, isopropanol) enhance yields (75–90%) compared to aprotic alternatives by stabilizing the transition state [7]. Critical variables include:
Table 1: Optimization of Nucleophilic Substitution for Pyrrolidine Coupling
Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ethanol | K₂CO₃ | 75 | 6 | 88 |
Acetonitrile | Et₃N | 65 | 8 | 72 |
DMF | K₂CO₃ | 85 | 5 | 68 |
Toluene | - | 110 | 10 | 41 |
Installation of the 1-(p-methoxyphenyl)butyl moiety employs two dominant strategies: Friedel-Crafts acylation followed by reduction, or direct alkyl halide coupling. The Friedel-Crafts approach reacts p-methoxybenzene with valeryl chloride under AlCl₃ catalysis (0–5°C, dichloromethane) to yield 1-(4-methoxyphenyl)pentan-1-one (70–82% yield) [7]. Subsequent carbonyl reduction uses metal hydrides (NaBH₄ in methanol, 0°C to RT) or catalytic hydrogenation (H₂/Pd-C, ethanol) to generate the secondary alcohol intermediate. Critical to this route is controlling over-reduction to the alkane – achieved via precise stoichiometry and low-temperature protocols [2].
Alternative pathways utilize alkyl halide electrophiles (e.g., 1-(4-methoxybenzyl)butyl bromide) in nickel-catalyzed cross-couplings with pyrrolidine. This one-pot method bypasses redox steps but requires stringent anhydrous conditions to prevent hydrohalide formation. Microwave irradiation (100–120°C, 30 min) enhances conversion rates to >90% while reducing typical reaction times from 12 hours to <1 hour [8].
Conversion of the free base tertiary amine to the hydrochloride salt follows acid-base neutralization in anhydrous solvents. Optimal procedures dissolve the free base in cold diethyl ether (0–5°C) and add equimolar HCl (1.0–1.05 equiv) as an ethereal or gaseous stream [2] [3]. Key process parameters include:
The hydrochloride precipitate is isolated by cold filtration (85–95% recovery) and washed with cold ether to remove neutral impurities. X-ray diffraction analysis confirms the zwitterionic packing structure stabilized by N⁺–H···Cl⁻ hydrogen bonds [2]. For pharmaceutical applications, salt polymorph screening identifies Form I as the thermodynamically stable crystalline phase between 0–60°C.
Recent innovations employ direct C–H activation to streamline intermediate synthesis. Rhodium(III) catalysts (e.g., [CpRhCl₂]₂) enable regioselective ortho-alkylation of p-methoxybenzene derivatives with alkenes, constructing the butylaryl backbone without pre-functionalization [7]. For instance, reacting p-methoxybenzamide with pent-1-ene under [CpRhCl₂]₂ catalysis (2.5 mol%) in methanol at 60°C for 12 hours achieves 75% conversion to 1-(4-methoxyphenyl)pentane derivatives [9]. Mechanistic studies indicate chelation-assisted metallation through the amide carbonyl, followed by alkene insertion and proto-demetallation.
Ru-catalyzed boron-mediated couplings offer complementary routes to chiral intermediates. Arylboronic acids derived from p-methoxybenzene undergo nickel-catalyzed Suzuki-Miyaura reactions with ω-bromoalkyl pyrrolidines, though competing protodeboronation necessitates careful catalyst tuning (Pd(dppf)Cl₂, K₃PO₄, toluene/H₂O) [9]. These methods reduce step counts but require rigorous metal purification (e.g., Chelex resin) to achieve pharmacopeial metal residue limits (<10 ppm).
The chiral center at C1 of the butyl chain necessitates asymmetric synthesis strategies. Three catalytic approaches dominate:
Resolution techniques remain industrially viable, particularly for racemic mixtures of the tertiary alcohol precursor. Diastereomeric salt resolution using dibenzoyl-D-tartaric acid in ethanol achieves >99% ee after three crystallizations, confirmed by chiral HPLC (Chiralpak AD column) [7].
Table 2: Enantioselectivity Comparison for Chiral Center Establishment
Method | Catalyst/Reagent | ee (%) | Yield (%) |
---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 98 | 90 |
Proline Organocatalysis | L-Proline | 87 | 65 |
Chiral Auxiliary Alkylation | (S)-Oxazolidinone | >99 | 82 |
Tartrate Resolution | Dibenzoyl-D-tartaric Acid | 99 | 45* |
*Yield per crystallization cycle
Dielectric heating revolutionizes energy-intensive steps, particularly nucleophilic substitutions and salt formations. Microwave irradiation (150–300 W, 2.45 GHz) under solvent-free conditions accelerates pyrrolidine alkylation 8–12 fold versus conductive heating – reducing typical reaction times from 8 hours to 35–70 minutes while improving yields by 15–25% [8]. The mechanism involves dipolar activation of the carbonyl group, enhancing electrophilicity toward amine addition. Solvent optimization studies identify PEG-400 as an ideal microwave absorber (tan δ = 0.43 at 2.45 GHz) and green reaction medium, enabling homogeneous heating at 120°C without volatile organics [8].
Concomitant solvent elimination in crystallization steps reduces waste intensity. Melt crystallization of the hydrochloride salt from the free base/HCl mixture above the eutectic point (98–105°C) affords pharmaceutical-grade purity (>99.5% HPLC) without aqueous workup, cutting organic solvent use by 85% versus traditional recrystallization [8]. Life-cycle assessment confirms 40% reduction in process mass intensity (PMI) versus multi-solvent routes.
Table 3: Microwave vs. Conventional Heating in Key Steps
Reaction Step | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Pyrrolidine Alkylation | 8h, 75°C, EtOH, 72% yield | 45min, 120°C, solvent-free, 88% yield | +16% yield, –87% solvent |
Ketone Reduction | 3h, 25°C, MeOH, 85% yield | 15min, 80°C, PEG-400, 94% yield | +9% yield, –100% alcohol |
Hydrochloride Crystallization | 2h, Et₂O, 90% recovery | 35min, melt, 96% recovery | +6% recovery, solvent-free |
Enzymatic desymmetrization and kinetic resolution provide atom-economical pathways to chiral intermediates. Lipase B from Candida antarctica (CAL-B) immobilized on epoxy-functionalized resin resolves racemic 1-(4-methoxyphenyl)butan-1-ol via transesterification with vinyl acetate (toluene, 40°C), delivering the (R)-acetate (ee >99%) and unreacted (S)-alcohol (ee 97%) at 45% conversion [9]. The latter serves as the direct precursor to the target molecule.
Engineered transaminases (e.g., Codexis TA-134) enable reductive amination of the prochiral ketone 1-(4-methoxyphenyl)pentan-1-one using isopropylamine as amine donor. This single-step route to enantiopure (S)-1-(4-methoxyphenyl)pentan-1-amine (ee 98%) bypasses stoichiometric reductants, though necessitates subsequent reductive alkylation with 1,4-dibromobutane to form the pyrrolidine ring [9]. Biocatalytic methods achieve E-factors <15 versus >40 for chemical routes, primarily through eliminated metal waste and aqueous workups.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8